Superior ERK1/2 Phosphorylation Suppression in HCC Cells: PD184161 versus PD098059 and U0126
In a direct comparative evaluation using human hepatocellular carcinoma (HCC) cell lines, PD184161 demonstrated superior efficacy in suppressing ERK1/2 phosphorylation compared to the widely used MEK inhibitors PD098059 and U0126 [1]. The study quantified MEK inhibitory activity with PD184161 achieving an IC₅₀ range of 10–100 nM, characterized as more effective than the comparators in both time- and concentration-dependent assays [1].
| Evidence Dimension | MEK1/2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10–100 nM |
| Comparator Or Baseline | PD098059 and U0126 |
| Quantified Difference | More effective than PD098059 or U0126 (exact fold difference not numerically specified in source) |
| Conditions | HCC cell lines (HepG2, Hep3B, PLC, SKHep); time- and concentration-dependent assay |
Why This Matters
Researchers requiring maximal suppression of ERK phosphorylation in HCC or similar MAPK-driven cellular models should prioritize PD184161 over PD098059 or U0126.
- [1] Klein PJ, et al. The effects of a novel MEK inhibitor PD184161 on MEK-ERK signaling and growth in human liver cancer. Neoplasia. 2006;8(1):1-8. doi:10.1593/neo.05373. View Source
